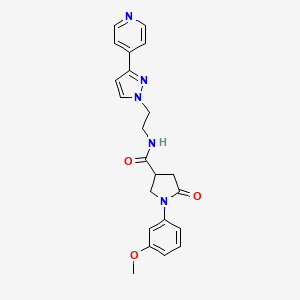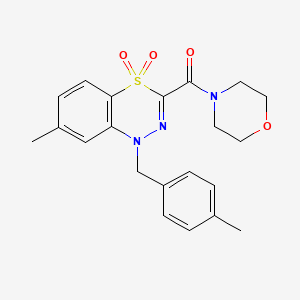
N-(2-chlorobenzyl)-3-tosylquinoxalin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The research on N-substituted quinoxaline derivatives has shown significant promise in the field of medicinal chemistry due to their diverse biological activities. The studies under consideration have explored the synthesis and properties of various quinoxaline derivatives with potential antibacterial and anticancer applications.
Synthesis Analysis
The synthesis of quinoxaline derivatives involves multi-step reactions starting from substituted benzoic acids and anilines. In one study, the derivatives of N-(3-chloroquinoxalin-2-yl)acridin-9-amine were synthesized using a condensation reaction followed by amination with phosphorus oxychloride and ammonium carbonate, and finally reacting with dichloroquinoxaline . Another study reported the chemoselective reaction of dichloro-naphthoquinone with primary amines to yield various alkylamino and benzylamino naphthoquinone derivatives . Additionally, a carbene-catalyzed α-carbon amination of chloroaldehydes was developed to access dihydroquinoxaline derivatives, which are important in natural products and bioactive molecules .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using spectroscopic methods such as IR, H-NMR, and mass spectrometry. Single-crystal X-ray diffraction was employed to study the supramolecular structures of some derivatives, revealing the influence of N-substituents on the crystal packing patterns . The introduction of various amine N-substituents induced conformational changes that modified the nature and number of donor-acceptor sites for noncovalent interactions .
Chemical Reactions Analysis
The chemical reactivity of the synthesized quinoxaline derivatives was explored through their fluorescence and redox behavior. Compounds exhibited fluorescence in the range of 350–620 nm with significant Stokes shifts, indicating their potential utility in optical applications . Cyclic voltammetry studies showed two quasi-reversible single-electron waves, suggesting electrochemical activity that could be harnessed in various applications .
Physical and Chemical Properties Analysis
The physical properties of the synthesized compounds were investigated using thermogravimetric methods and differential thermal analysis (DTA). Most compounds showed a first endothermic peak on the DTA curves without any mass loss, which was attributed to their melting points . The introduction of specific substituents also led to the formation of unusual C–Cl⋯π contacts in the crystal structure, which is a rare phenomenon in organic molecules .
The synthesized quinoxaline derivatives exhibited enhanced antibacterial activity against S. aureus, with some compounds proving to be more potent than the well-known drug ciprofloxacin . The derivatives also showed promising activity against cancer strains, highlighting their potential in therapeutic applications .
科学的研究の応用
Photocatalytic Reactions
Quinoxaline derivatives have been synthesized through iodine-catalyzed C-N bond formation under ambient conditions, showcasing their potential in metal-free cross-dehydrogenative coupling reactions. This method offers practical access to pharmaceutically active 3-aminoquinoxalinone derivatives, highlighting the utility of quinoxaline compounds in synthesizing bioactive molecules through versatile and functional group-tolerant reactions (Gupta et al., 2017).
Antimicrobial Activity
Quinoxaline derivatives have been explored for their antimicrobial properties. The synthesis of new quinoxaline derivatives aimed at optimizing antimicrobial activity underscores the potential of these compounds in developing new antibacterial and antifungal agents. This research avenue is particularly promising for addressing the need for novel antimicrobials due to rising antibiotic resistance (Singh et al., 2010).
Anticancer Applications
The exploration of quinoxaline derivatives as anticancer agents through synthesis methodologies involving AlCl3 facilitated C–N bond formation and Pd/C–Cu mediated coupling–cyclization strategy further exemplifies the diverse applications of these compounds in medicinal chemistry. Some synthesized compounds have shown promising anti-proliferative properties against cancer cell lines, indicating the potential of quinoxaline derivatives in cancer research (Prasad et al., 2012).
Photoredox Catalysis in Amination Reactions
Quinoxaline compounds have also been utilized in photoredox catalysis for site-selective amination of aromatics, demonstrating their role in the development of new synthetic methodologies for constructing C-N bonds. This application is particularly relevant for the synthesis of compounds with potential pharmaceutical applications, showcasing the adaptability of quinoxaline derivatives in synthetic organic chemistry (Romero et al., 2015).
作用機序
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body
Mode of Action
It’s known that benzylic compounds are activated towards free radical attack . This suggests that the compound might interact with its targets through a free radical mechanism, leading to various biochemical changes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways . For instance, some compounds can promote certain endosomal transport pathways
Pharmacokinetics
Similar compounds have been shown to undergo extensive n1-oxidation by animal hepatic microsomes . This suggests that the compound might have similar pharmacokinetic properties.
Result of Action
Similar compounds have been shown to protect against certain types of toxicity . This suggests that the compound might have similar protective effects.
Action Environment
Similar compounds have been shown to be highly soluble in water and quite volatile, which may influence their action and stability .
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c1-15-10-12-17(13-11-15)29(27,28)22-21(24-14-16-6-2-3-7-18(16)23)25-19-8-4-5-9-20(19)26-22/h2-13H,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTQYYWCQZATTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3-tosylquinoxalin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

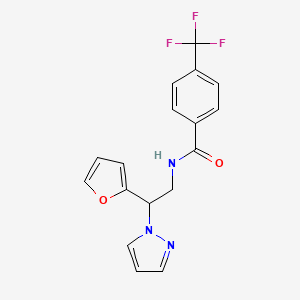

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline](/img/structure/B3016757.png)

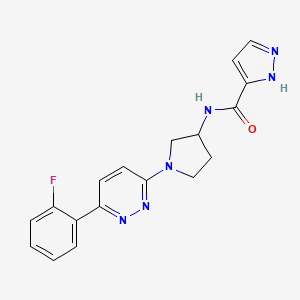
![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016763.png)
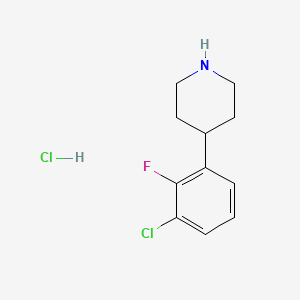
![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)
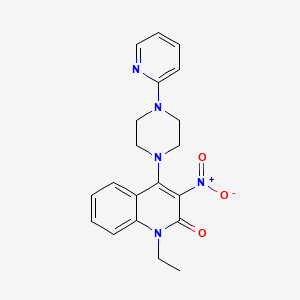
![3-benzyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3016770.png)

